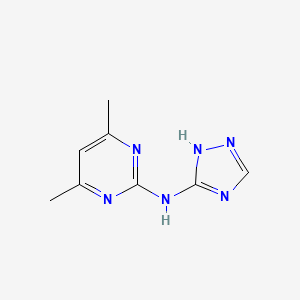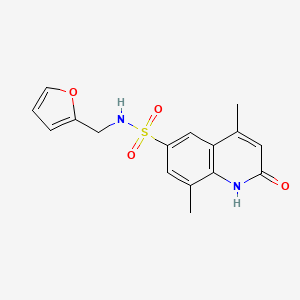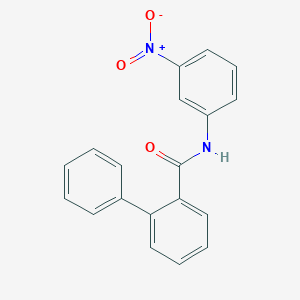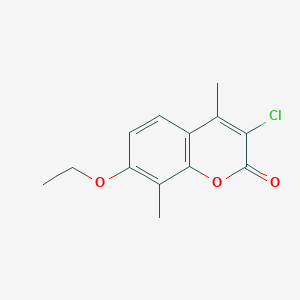![molecular formula C18H19FN2O3 B5785372 1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B5785372.png)
1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone is a synthetic compound that belongs to the class of phenylketones. It is also known as 4'-fluoro-4-(2-furanyl)-1-piperazinyl-2'-methylpropiophenone or flephedrone. This compound has gained significant attention in the scientific community due to its potential use in research applications.
Mecanismo De Acción
The mechanism of action of 1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor. This means that it increases the levels of dopamine and serotonin in the brain, which can lead to increased feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also lead to pupil dilation, sweating, and muscle tension. These effects are similar to those seen with other psychoactive substances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone in lab experiments is its potential to provide insights into the neurochemical mechanisms of addiction and substance abuse. It can also be used to investigate the effects of psychoactive substances on behavior, cognition, and memory. However, one limitation is that its use is associated with significant safety concerns, and it is not approved for human use.
Direcciones Futuras
There are several future directions for research on 1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone. One direction is to investigate its potential as a treatment for substance abuse and addiction. Another direction is to investigate its potential as a therapeutic agent for mood disorders such as depression and anxiety. Finally, further research is needed to understand the long-term effects of this compound on the brain and body.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential use in research applications. Its psychoactive properties make it useful for investigating the effects of psychoactive substances on behavior, cognition, and memory. However, its use is associated with significant safety concerns, and further research is needed to understand its long-term effects on the brain and body.
Métodos De Síntesis
The synthesis of 1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone is a complex process that involves several steps. The first step is the condensation of 4-fluoroacetophenone with 2-furoyl chloride in the presence of a base to form 4'-fluoro-4-(2-furanyl)-1-hydroxypropiophenone. This intermediate is then reacted with piperazine in the presence of a dehydrating agent to form 4'-fluoro-4-(2-furanyl)-1-piperazinyl-2'-methylpropiophenone, which is the final product.
Aplicaciones Científicas De Investigación
1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone has potential use in scientific research applications. It is a psychoactive compound that has been shown to affect the central nervous system. It has been used in research studies to investigate the effects of psychoactive substances on behavior, cognition, and memory. It has also been used in studies to investigate the neurochemical mechanisms of addiction and substance abuse.
Propiedades
IUPAC Name |
1-[5-fluoro-4-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12-10-16(15(19)11-14(12)13(2)22)20-5-7-21(8-6-20)18(23)17-4-3-9-24-17/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZILCDSSLXKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)



![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5785312.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)


![3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)

![tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785355.png)


